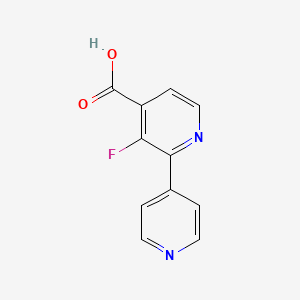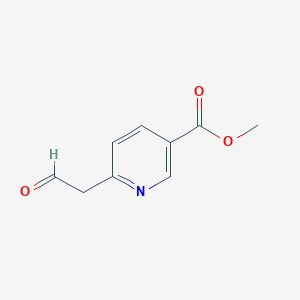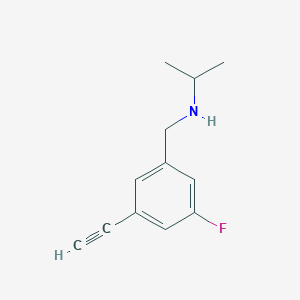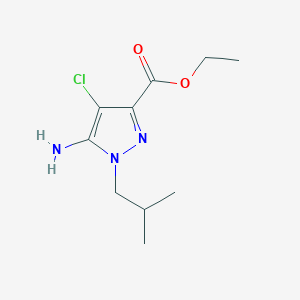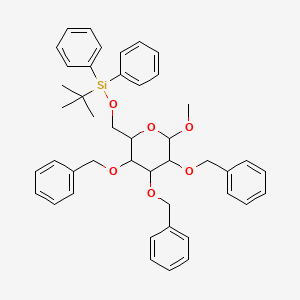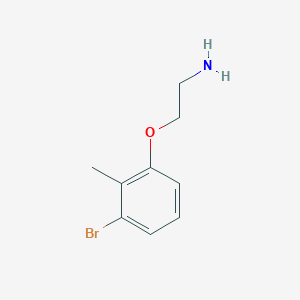
Desmethyl Mirtazapine-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Desmethyl Mirtazapine-d4 is a deuterium-labeled analogue of Desmethyl Mirtazapine, which is a metabolite of the antidepressant Mirtazapine. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The incorporation of deuterium atoms into the molecule allows for the study of metabolic pathways and the pharmacokinetic profiles of drugs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Desmethyl Mirtazapine-d4 involves the demethylation of Mirtazapine followed by the incorporation of deuterium atoms. The process typically includes the following steps:
Demethylation: Mirtazapine undergoes demethylation to form Desmethyl Mirtazapine.
Deuteration: The resulting Desmethyl Mirtazapine is then subjected to deuteration, where hydrogen atoms are replaced with deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of deuterium atoms and the purification of the final product .
化学反応の分析
Types of Reactions
Desmethyl Mirtazapine-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form, Mirtazapine.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and various substituted derivatives .
科学的研究の応用
Desmethyl Mirtazapine-d4 has several scientific research applications, including:
Pharmacokinetics: Used to study the pharmacokinetic profiles of drugs by tracking the deuterium-labeled compound in biological systems.
Drug Metabolism: Helps in understanding the metabolic pathways of Mirtazapine and its metabolites.
Clinical Research: Used in therapeutic drug monitoring and bioequivalence studies to ensure the efficacy and safety of Mirtazapine.
Environmental Studies: Employed in environmental pollutant detection and analysis.
作用機序
Desmethyl Mirtazapine-d4 exerts its effects by acting as an α2-adrenergic blocker. It binds to α2-adrenergic receptors, inhibiting their activity and leading to an increase in the release of norepinephrine and serotonin. This mechanism is similar to that of its parent compound, Mirtazapine, which is known for its antidepressant effects .
類似化合物との比較
Similar Compounds
Desmethyl Mirtazapine: The non-deuterated analogue of Desmethyl Mirtazapine-d4.
Mirtazapine: The parent compound from which this compound is derived.
8-Hydroxy Mirtazapine: Another metabolite of Mirtazapine with similar pharmacological properties.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more precise tracking in pharmacokinetic studies. This makes it a valuable tool in drug development and research .
特性
分子式 |
C16H17N3 |
|---|---|
分子量 |
255.35 g/mol |
IUPAC名 |
17,17,18,18-tetradeuterio-1,3,16-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-2(7),3,5,8,10,12-hexaene |
InChI |
InChI=1S/C16H17N3/c1-2-6-13-12(5-1)11-15-17-9-4-10-19(15)16-14(13)7-3-8-18-16/h1-3,5-8,15,17H,4,9-11H2/i4D2,9D2 |
InChIキー |
WMFMKODVCXNXJU-AUHPCMSFSA-N |
異性体SMILES |
[2H]C1(CN2C(CC3=CC=CC=C3C4=C2N=CC=C4)NC1([2H])[2H])[2H] |
正規SMILES |
C1CNC2CC3=CC=CC=C3C4=C(N2C1)N=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



